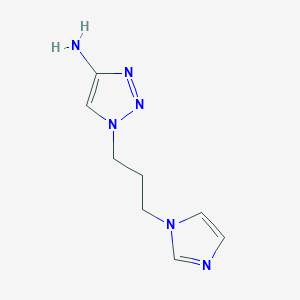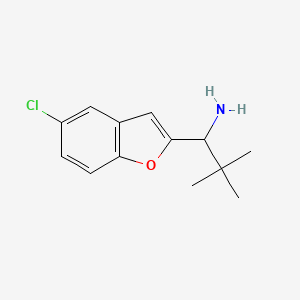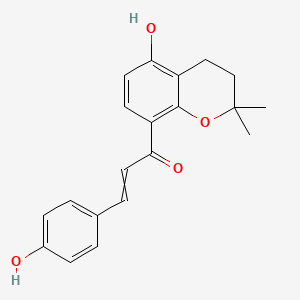
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzyl group, which is attached to a 1,2,3-triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole derivative . The reaction conditions often include the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and the reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium, copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-4-fluorobenzyl)-1-indanol: Similar structure but with an indanol ring instead of a triazole ring.
1-Bromo-4-fluorobenzene: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
1-(3-Bromo-4-fluorobenzyl)-4(1H)-quinolinone: Contains a quinolinone ring, which imparts different chemical and biological properties.
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with the triazole ring. This unique combination of functional groups enhances its chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H8BrFN4 |
|---|---|
Molekulargewicht |
271.09 g/mol |
IUPAC-Name |
1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8BrFN4/c10-7-3-6(1-2-8(7)11)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChI-Schlüssel |
QGDBVUHTOWZOBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)


![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)
![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)
